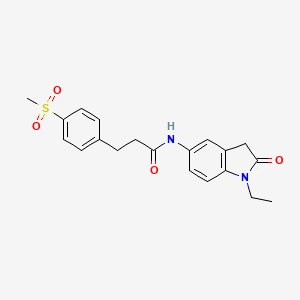

N-(1-ethyl-2-oxoindolin-5-yl)-3-(4-(methylsulfonyl)phenyl)propanamide

Description

N-(1-ethyl-2-oxoindolin-5-yl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic small molecule characterized by a 2-oxoindolin core substituted with an ethyl group at the N1 position, a propanamide linker, and a 4-(methylsulfonyl)phenyl moiety. The indolinone scaffold is notable for its presence in bioactive molecules, particularly kinase inhibitors and enzyme modulators .

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-(4-methylsulfonylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c1-3-22-18-10-7-16(12-15(18)13-20(22)24)21-19(23)11-6-14-4-8-17(9-5-14)27(2,25)26/h4-5,7-10,12H,3,6,11,13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBISMFMHTSXMFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

Attachment of the Methylsulfonylphenyl Moiety: This step involves the coupling of the indolinone intermediate with a methylsulfonylphenyl derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Formation of the Propanamide Linkage: The final step involves the formation of the propanamide linkage through amidation reactions, typically using amine and acid chloride or anhydride reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indolinone core or the ethyl group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can target the oxo group or the sulfonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium catalysts for cross-coupling reactions.

Bases: Sodium hydroxide, potassium carbonate for alkylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group may yield an aldehyde or carboxylic acid derivative, while reduction of the oxo group may yield a hydroxyl derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

Industry: Used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-3-(4-(methylsulfonyl)phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indolinone core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact pathways and targets depend on the specific biological context and the modifications present on the compound.

Comparison with Similar Compounds

Indolinone vs. Isoindolinone Derivatives

The target compound’s 2-oxoindolin core differs from isoindolinone-based analogs (e.g., compounds CF2–CF4 in –4), which feature a fused bicyclic structure.

Substituent Effects on the Aromatic Ring

- Methylsulfonyl vs. Sulfamoyl Groups : The target compound’s 4-(methylsulfonyl)phenyl group contrasts with sulfamoyl-substituted phenyl rings in –3 (e.g., N-(tert-butyl)sulfamoyl or heterocyclic sulfamoyl groups). Methylsulfonyl provides strong electron-withdrawing effects, improving metabolic stability compared to sulfamoyl groups, which may undergo enzymatic cleavage .

- Heterocyclic Attachments : Compounds like CF3 () incorporate 5-methylisoxazole or thiazole substituents on the sulfamoyl group, enabling hydrogen bonding or hydrophobic interactions absent in the target compound’s simpler methylsulfonyl moiety .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Key Observations :

Enzyme Inhibition Potential

Compounds with sulfonamide/propanamide architectures (e.g., 30a in ) are reported as carbonic anhydrase inhibitors, implying that the target compound may share similar mechanisms. The methylsulfonyl group could enhance binding to polar enzyme pockets compared to tert-butyl-sulfamoyl groups in 30a, which may prioritize hydrophobic interactions .

Pharmacokinetic Considerations

- Solubility: The methylsulfonyl group in the target compound likely improves aqueous solubility relative to CF3’s isoindolinone core, which is more lipophilic .

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-3-(4-(methylsulfonyl)phenyl)propanamide, with the CAS number 2034549-58-9, is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological effects, and mechanisms of action, supported by data tables and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 386.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indolinone core and subsequent coupling with the sulfonyl moiety. The specific synthetic route can vary but generally follows these steps:

- Formation of Indolinone Core : The indolinone is synthesized through cyclization reactions involving appropriate aniline derivatives.

- Alkylation : An ethyl group is introduced via alkylation using ethyl halides.

- Coupling Reaction : The final product is obtained by coupling the indolinone with 4-methylbenzenesulfonamide in the presence of a base like triethylamine.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The proposed mechanism involves:

- Enzyme Inhibition : Binding to active sites of enzymes, thereby blocking substrate access.

- Cellular Pathway Modulation : Influencing signaling pathways that lead to various biological outcomes.

Research Findings

Several studies have investigated the biological activity of related compounds or analogs, providing insights into potential effects:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

Study 1: Anticancer Potential

A study evaluated the cytotoxic effects of a related compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC value of approximately 25 µM against breast cancer cells (MCF-7). This suggests potential for further development as an anticancer agent.

Study 2: Anti-inflammatory Activity

In another study, a derivative was tested for its ability to inhibit nitric oxide production in macrophages. The results showed a dose-dependent decrease in nitric oxide levels, indicating anti-inflammatory properties that warrant further investigation.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.